Lipophilicity (XLogP3-AA) Comparison vs. Ether-Linked Analog
The compound's XLogP3-AA value of 1.3 [1] is 0.1 units lower than that of the ether-linked analog, 1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-3-amine (XLogP3-AA = 1.4) [2]. This difference, driven by the substitution of a methylene (-CH2-) with an oxymethyl (-O-CH2-) group, indicates a measurable reduction in lipophilicity. While small in absolute terms, such differences in logP can affect compound partitioning, cellular permeability, and off-target binding profiles in biological assays, making the target compound a distinct chemical entity.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | 1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-3-amine: 1.4 |
| Quantified Difference | Δ = -0.1 (7.1% lower) |
| Conditions | Computed value by XLogP3 algorithm (PubChem) |
Why This Matters
Differentiates the compound from an ether-linked analog for structure-activity relationship (SAR) studies or when a less lipophilic building block is required for synthetic optimization.
- [1] PubChem. Compound Summary for CID 5200391, 2-Benzo[1,3]dioxol-5-ylmethyl-2H-pyrazol-3-ylamine. National Center for Biotechnology Information. Accessed 2026-04-20. View Source
- [2] PubChem. Compound Summary for CID 19618286, 1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-3-amine. National Center for Biotechnology Information. Accessed 2026-04-20. View Source
